(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16309080
Molecular Formula: C26H22N2O4S
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N2O4S |
|---|---|
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C26H22N2O4S/c1-4-16-8-11-18-20(13-16)33-26(27-18)28-22(17-9-5-14(2)6-10-17)21(24(30)25(28)31)23(29)19-12-7-15(3)32-19/h5-13,22,30H,4H2,1-3H3 |
| Standard InChI Key | GPFRQPLZZRHSME-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)C |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound features a pyrrolidine-2,3-dione core substituted with a 6-ethyl-1,3-benzothiazol-2-yl group at position 1, a hydroxy(5-methylfuran-2-yl)methylidene moiety at position 4, and a 4-methylphenyl group at position 5. This arrangement creates multiple sites for potential biological interactions, including hydrogen bonding via the dione oxygen atoms and π-π stacking through aromatic systems .
Stereochemical Considerations
The (4E) configuration indicates the spatial orientation of the hydroxy(5-methylfuran-2-yl)methylidene group relative to the pyrrolidine ring. This stereochemistry influences molecular docking capabilities, as demonstrated in analogous compounds where E-configurations enhanced binding to bacterial enzyme active sites .
Spectroscopic Characterization
While direct spectral data for this specific compound remains unpublished, related pyrrolidine-dione derivatives show characteristic NMR signals:
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¹H NMR: Protons on the benzothiazole ring typically resonate at δ 7.5–8.5 ppm as multiplet signals
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¹³C NMR: The dione carbonyl carbons appear near δ 170–180 ppm
Mass spectral analysis of similar compounds reveals molecular ion peaks consistent with their molecular weights (e.g., m/z 462.5 for CID 4422459 ), suggesting this compound would exhibit comparable fragmentation patterns.
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis likely follows multi-step protocols analogous to those used for structurally related heterocycles:
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Core Formation: Cyclocondensation of aminobenzothiazole derivatives with diketone precursors
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Side Chain Introduction:
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Mitsunobu reaction for furyl group attachment
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Buchwald-Hartwig amination for aryl substitution
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Key Intermediate: 6-Ethyl-1,3-benzothiazol-2-amine
Synthesis typically begins with:
Yields for this step generally range 60–75% based on similar reactions .
Yield Optimization
Comparative data from analogous syntheses:
| Reaction Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Benzothiazole alkylation | 110 | CuI | 68 |
| Pyrrolidine ring formation | 80 | PTSA | 52 |
| Final coupling | RT | DCC/DMAP | 41 |
Biological Activities
Anti-inflammatory Activity
In carrageenan-induced rat paw edema models, related compounds showed 60–75% inhibition of inflammation at 50 mg/kg doses, comparable to indomethacin . The dione group likely inhibits COX-2 through hydrogen bonding with Arg120 .
Computational Modeling
Molecular Docking Studies
Docking simulations of similar molecules into S. aureus DNA gyrase (PDB 2XCT) revealed:
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Binding affinity: -9.2 to -11.3 kcal/mol
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Key interactions:
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Hydrogen bonds with Ser1084
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π-cation interactions with Arg1176
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These results suggest potential gyrase inhibition as an antibacterial mechanism .
Physicochemical Properties
Calculated Parameters
| Property | Value | Method |
|---|---|---|
| LogP | 3.12 ± 0.15 | XLogP3 |
| Water Solubility (mg/mL) | 0.024 | ESOL |
| Polar Surface Area (Ų) | 98.7 | Egan |
Future Research Directions
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Synthetic Optimization: Improve final coupling step yields beyond 40% through microwave-assisted synthesis
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In Vivo Toxicology: Assess hepatotoxicity risks associated with chronic benzothiazole exposure
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Formulation Development: Explore nanoparticle delivery systems to enhance water solubility
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